molecular formula C3H3N3O2 B110869 1-Nitro-1H-imidazole CAS No. 1235329-65-3

1-Nitro-1H-imidazole

Cat. No.: B110869
CAS No.: 1235329-65-3
M. Wt: 113.08 g/mol
InChI Key: KUNMIWQQOPACSS-UHFFFAOYSA-N
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Description

1-Nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The nitro group (-NO2) attached to the imidazole ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications. Imidazole derivatives, including nitroimidazoles, are known for their broad range of biological activities and are used in pharmaceuticals, agrochemicals, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-1H-imidazole can be synthesized through the nitration of imidazole. The nitration reaction typically involves the use of a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to achieve the desired substitution pattern and to avoid over-nitration or degradation of the imidazole ring.

Industrial Production Methods: Industrial production of nitroimidazoles often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitrosoimidazole or other oxidized derivatives.

    Reduction: Formation of aminoimidazole.

    Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

1-Nitro-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Nitro-1H-imidazole involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This mechanism is particularly effective against anaerobic microorganisms, which lack the protective mechanisms found in aerobic organisms . The molecular targets and pathways involved include DNA replication and repair enzymes, leading to cell death in susceptible organisms .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-1H-imidazole is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness against anaerobic microorganisms make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)5-2-1-4-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNMIWQQOPACSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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